BENGHE Troubleshooting & Optimization

Check Availability & Pricing

addressing the lack of statistical significance In
TAS-205 efficacy endpoints

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709

Technical Support Center: Investigating TAS-205
Efficacy Endpoints

This technical support center provides troubleshooting guidance for researchers, scientists,
and drug development professionals addressing the lack of statistical significance in the
efficacy endpoints of TAS-205 clinical trials.

Frequently Asked Questions (FAQSs)

Q1: What were the primary efficacy endpoints for the TAS-205 clinical trials, and were they
met?

Al: The primary efficacy endpoints for the major clinical trials of TAS-205 in Duchenne
muscular dystrophy (DMD) were not met.

 In the early Phase 2 study (NCT02752048), the primary endpoint was the change from
baseline in the 6-minute walk distance (6MWD) at 24 weeks. The results were not
statistically significant.[1][2]

e The Phase 3 REACH-DMD study (NCT04587908/[RCT2041200055) used the mean change
from baseline to 52 weeks in the time to rise from the floor as the primary endpoint for the
ambulatory cohort. This endpoint was also not met.[3][4]

Q2: What is the proposed mechanism of action for TAS-205?
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A2: TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin
D synthase (HPGDS).[3][5] This enzyme is responsible for producing prostaglandin D2
(PGD2), which is implicated in the inflammatory processes and muscle necrosis associated
with DMD.[1][6] By inhibiting HPGDS, TAS-205 is expected to reduce inflammation and thereby
slow the decline in motor function in DMD patients.[3][5]

Q3: Were there any secondary endpoints or patient subgroups that showed a positive signal?

A3: In the early Phase 2 trial, while the primary and most secondary motor function tests did
not show statistically significant benefits, there were some potential indications of a positive
effect.[6] Specifically, the high-dose TAS-205 group showed a lessened decline in thigh muscle
volume compared to placebo, although this was not statistically significant.[6] However, in the
lower leg muscles, the higher dose did show a statistically significant benefit in the right leg.[6]

Q4: What are the potential reasons for the lack of statistical significance in the TAS-205 efficacy
endpoints?

A4: Several factors could have contributed to the lack of statistical significance:

« Insufficient Treatment Effect: The therapeutic effect of TAS-205 may not have been large
enough to be detected with statistical confidence in the studied populations and chosen
endpoints.

e High Variability in Disease Progression: DMD is a disease with a variable rate of progression
among patients. This variability can increase the noise in the data and make it difficult to
detect a true treatment effect.

o Small Sample Size: The early Phase 2 study had a small sample size, which limits the
statistical power to detect small to moderate treatment effects.[1]

o Choice of Endpoints: The selected primary endpoints (6MWD and time to rise from the floor)
may not have been sufficiently sensitive to capture the specific benefits of TAS-205's anti-
inflammatory mechanism of action over the trial duration.

» Patient Population: The specific characteristics of the patient population enrolled in the trials
could have influenced the outcome.
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Troubleshooting Guides

Issue: Re-evaluating Non-Significant Primary Endpoint
Data

If your research involves analyzing clinical trial data that did not meet its primary endpoint with
statistical significance, consider the following steps to extract meaningful insights:

1. Assess Clinical Significance vs. Statistical Significance:

e Question: Did the observed effect, even if not statistically significant, show a trend that could
be considered clinically meaningful?

o Action: Analyze the point estimates and confidence intervals. A wide confidence interval that
includes no effect does not necessarily mean there is no effect, but rather that the study may
have been underpowered to detect it.[7][8]

2. Subgroup Analysis:

e Question: Are there specific patient subgroups that may have responded better to the
treatment?

o Action: Stratify the data by baseline characteristics such as age, disease severity, or specific
genetic mutations to identify potential responder populations. Be cautious with interpretation,
as these analyses are often exploratory and can be prone to false positives.

3. Biomarker Analysis:

e Question: Is there evidence of target engagement and a biological response to the drug,
even in the absence of a functional benefit?

e Action: Analyze changes in relevant biomarkers. For TAS-205, a reduction in urinary
tetranor-PGDM (tPGDM), a PGD2 metabolite, was observed, suggesting the drug was hitting
its target.[6] Correlating these biomarker changes with clinical outcomes can provide
valuable information.

Issue: Designing Future Studies After a Failed Trial
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If you are involved in planning future clinical trials for a similar compound or indication, consider
these strategies to increase the probability of success:

1. Endpoint Selection:

e Question: Was the primary endpoint in the previous trial the most appropriate measure of
clinical benefit for this specific drug mechanism?

e Action: Consider alternative or composite endpoints that may be more sensitive to the
expected treatment effect. For anti-inflammatory agents, endpoints related to muscle quality
(e.g., MRI-based measures of inflammation and fat infiltration) could be more sensitive than
purely functional measures.

2. Patient Selection and Stratification:

e Question: Can the patient population be enriched to include those most likely to respond to
the treatment?

o Action: Utilize baseline biomarkers or clinical characteristics to select a more homogeneous
patient population or to stratify randomization. This can help to reduce variability and
increase statistical power.

3. Adaptive Trial Designs:

e Question: Can the trial design be made more flexible to allow for adjustments based on
interim data?

e Action: Consider an adaptive trial design that allows for sample size re-estimation, dose
adjustments, or dropping of ineffective treatment arms based on pre-specified interim
analyses.

Data Presentation

Table 1: Summary of Primary Efficacy Endpoint from TAS-205 Early Phase 2 Trial
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Mean

Mean
Change ) 95%
Treatment Standard Difference .
from Confidence
Group o Error from
Baseline in Interval
Placebo (m)
6MWD (m)
Placebo 10 -17.0 17.6
TAS-205
11 -3.5 20.3 13.5 -43.310 70.2
Low-Dose
TAS-205
] 11 -7.5 11.2 9.5 -33.3t052.4
High-Dose

Data from the early Phase 2 study of TAS-205 in patients with Duchenne muscular dystrophy.

[1][2]

Table 2: Summary of Primary Efficacy Endpoint from TAS-205 Phase 3 (REACH-DMD) Trial

Endpoint

Result

Mean change from baseline to 52 weeks in the

time to rise from the floor

No significant difference between TAS-205 and

placebo.[3][4]

Detailed quantitative data from the Phase 3 trial have not been fully published but will be

presented at an upcoming academic conference.[3]

Experimental Protocols

Methodology for 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity. The following is a

general protocol:

» Patient Instruction: The patient is instructed to walk as far as possible in 6 minutes along a

flat, enclosed corridor of a specified length (e.g., 30 meters). They are permitted to slow

down and rest if necessary, but the timer continues.
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» Standardized Encouragement: Standardized phrases of encouragement are given at specific
intervals (e.g., each minute).

e Monitoring: The patient's heart rate, oxygen saturation, and perceived exertion may be
monitored before and after the test.

e Measurement: The total distance walked in 6 minutes is recorded to the nearest meter.
Methodology for Time to Rise from Floor

This is a measure of functional strength and motor control.

Starting Position: The patient lies on their back on a mat on the floor.

e Instruction: On the command "Go," the patient is instructed to stand up as quickly as
possible.

e Timing: A stopwatch is started on the command "Go" and stopped when the patient is fully
upright with feet together.

e Measurement: The time taken to rise from the floor is recorded.

Mandatory Visualizations
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Caption: TAS-205 Mechanism of Action
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Caption: Clinical Trial Workflow for TAS-205
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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